2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid
Description
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-9(14-2)4-6-10/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUXZDJJHDFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
A foundational approach involves forming the (4-methoxyphenoxy)methyl ether linkage via Williamson ether synthesis. Here, 4-methoxyphenol reacts with a propenoic acid derivative containing a leaving group (e.g., bromide or chloride) at the α-position. For instance:
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Reaction Setup :
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Workup :
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Ester Hydrolysis :
Advantages : High selectivity for ether formation; mild conditions.
Challenges : Limited commercial availability of α-brominated propenoic acid esters.
Borohydride-Mediated Reduction of Esters
Adapted from Patent WO2015035541A1
The reduction of α-keto esters to α-hydroxy acids, as demonstrated in WO2015035541A1, can be modified for propenoic acid derivatives:
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Substrate Preparation :
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Synthesize ethyl 2-[(4-methoxyphenoxy)methyl]-2-propenoate via esterification of the corresponding acid.
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Reduction Protocol :
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Oxidation to Propenoic Acid :
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The intermediate α-hydroxy ester is oxidized using Jones reagent (CrO3/H2SO4) to regenerate the propenoic acid moiety.
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Yield : Estimated 65–75% after oxidation.
Key Insight : The borohydride/metal salt system ensures selective reduction without affecting the propenoic acid double bond.
Acid-Catalyzed Condensation
Claisen-Schmidt Condensation
This method leverages aldol-like condensation between 4-methoxyphenoxyacetaldehyde and malonic acid:
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Reaction Setup :
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Decarboxylation :
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Heat the intermediate β-keto acid to 120°C to induce decarboxylation, yielding the propenoic acid derivative.
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Yield : ~60% (based on similar condensations).
Limitation : Requires prior synthesis of 4-methoxyphenoxyacetaldehyde.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Williamson Ether | 4-Methoxyphenol, α-brominated ester | K2CO3, acetone, 60°C | 70–80 | High selectivity | Limited substrate availability |
| Borohydride Reduction | Ethyl propenoate derivative | KBH4/LiCl, ethanol | 65–75 | Mild reducing conditions | Multi-step oxidation required |
| Claisen-Schmidt | Phenoxyacetaldehyde, malonic acid | Piperidine, reflux | 60 | Single-pot reaction | Complex aldehyde synthesis |
Industrial Scalability Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid has shown potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research indicates that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory medications. The structure-activity relationship (SAR) analysis indicated that modifications to the methoxy group could enhance potency against COX-2, suggesting a pathway for drug development.
Agricultural Applications
This compound is also being investigated for its use as a herbicide and pesticide. Its structural characteristics allow it to interact with plant growth regulators, potentially disrupting harmful plant growth while promoting desirable crop yields.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Level | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Inhibition of growth regulator pathways |
| Glyphosate | High | Inhibition of EPSP synthase |
| Atrazine | Moderate | Photosynthesis inhibition |
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it valuable for producing pharmaceuticals and agrochemicals.
Synthetic Routes :
The synthesis typically involves several steps, including esterification and coupling reactions. For instance, it can be synthesized through the reaction of 4-methoxyphenol with propenoic acid derivatives under acidic conditions.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can undergo various chemical transformations, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Conjugation and Reactivity: The propenoic acid moiety’s conjugated double bond increases electrophilicity compared to saturated analogs (e.g., benzoic or acetic acid derivatives), making it more reactive in Michael additions or nucleophilic attacks .
- Steric and Positional Effects: Ortho-substituted analogs (e.g., 2-(2-methoxyphenoxy)-2-methylpropanoic acid) exhibit steric hindrance, reducing accessibility to the active site in biological systems compared to para-substituted derivatives .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (estimated MW ~224.21 g/mol) is likely less polar than its benzoic acid analogs (e.g., 3-[(4-methoxyphenoxy)methyl]benzoic acid, MW ~258.25 g/mol) due to the absence of an aromatic carboxylic acid group. This may enhance membrane permeability .
- Acidity: The propenoic acid group (pKa ~4–5) is more acidic than acetic or propanoic acid derivatives, facilitating ionization at physiological pH and influencing binding to biological targets .
Biological Activity
2-[(4-Methoxyphenoxy)methyl]-2-propenoic acid, also known as a derivative of cinnamic acid, has garnered attention due to its potential biological activities. This compound is characterized by a methoxyphenyl group that may enhance its interaction with biological systems. The following sections will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Chemical Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Number : 95532-63-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Studies have indicated that it may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : Its structure suggests that it may possess antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity
Research indicates several areas where this compound exhibits significant biological activity:
- Anti-inflammatory Effects :
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
- Antioxidant Activity :
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked reduction in joint swelling and pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory | Antimicrobial | Antioxidant |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Cinnamic Acid | Moderate | Yes | Moderate |
| Ferulic Acid | Yes | Moderate | High |
Q & A
Q. How can structure-activity relationships (SARs) guide derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
